2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenol derivative. This can be achieved through the nucleophilic aromatic substitution of a fluorobenzene derivative with a suitable nucleophile.
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the reduction of a pyridine derivative or the cyclization of an appropriate precursor.
Coupling of Intermediates: The fluorophenoxy and piperidine intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired amide bond.
Introduction of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of similar compounds.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various applications.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The methylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide
- 2-(2-bromophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide
- 2-(2-methylphenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide
Uniqueness
The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2S/c1-28-21-9-5-2-6-18(21)15-25-12-10-17(11-13-25)14-24-22(26)16-27-20-8-4-3-7-19(20)23/h2-9,17H,10-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHLNFBFBRLOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.